Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester
Description
Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester (hereafter referred to as the target compound) is a synthetic benzoic acid derivative featuring a propenyl chain substituted with a 3-pyridinyl group at the ketone position and a methyl ester moiety at the carboxylic acid terminus. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical or material science applications.
Properties
CAS No. |
663181-29-1 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 4-(3-oxo-3-pyridin-3-ylprop-1-enyl)benzoate |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)13-7-4-12(5-8-13)6-9-15(18)14-3-2-10-17-11-14/h2-11H,1H3 |
InChI Key |
KUEOLWDUVOFOJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction initiates with deprotonation of 3-acetylpyridine’s methyl group by piperidine, generating an enolate. This nucleophile attacks the aldehyde carbon of methyl 4-formylbenzoate, forming a β-hydroxy ketone intermediate. Acidic conditions (e.g., acetic acid) promote dehydration to yield the α,β-unsaturated product.
- Combine methyl 4-formylbenzoate (1.0 equiv), 3-acetylpyridine (1.2 equiv), piperidine (0.2 equiv), and acetic acid (1.0 equiv) in benzene.
- Reflux at 80°C for 1.5–17 hours.
- Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc).
Optimization Insights
- Extended reaction times (17 hours) favor cyclization byproducts; shorter durations (1.5 hours) maximize α,β-unsaturated ketone formation.
- Solvent choice : Benzene or toluene enhances selectivity compared to polar solvents.
Titanium Tetrachloride (TiCl₄)-Mediated Condensation
TiCl₄ acts as a Lewis acid catalyst , accelerating enolate formation and improving regioselectivity. This method is advantageous for substrates sensitive to strong bases.
Protocol with TiCl₄-Pyridine
- Dissolve methyl 4-formylbenzoate (1.0 equiv) and 3-acetylpyridine (1.1 equiv) in dichloromethane.
- Add TiCl₄ (1.0 equiv) and pyridine (4.0 equiv) at 0°C.
- Stir at room temperature for 6 hours.
- Quench with saturated NaHCO₃, extract, and purify.
Comparative Advantages
- Faster reaction kinetics (6 hours vs. 17 hours for amine-catalyzed routes).
- Reduced side products due to milder conditions.
Aluminum Oxide (Al₂O₃)-Catalyzed Solid-State Synthesis
A solvent-free approach using activated Al₂O₃ as a heterogeneous catalyst offers an eco-friendly alternative.
Methodology
- Mix methyl 4-formylbenzoate (1.0 equiv), 3-acetylpyridine (1.1 equiv), and Al₂O₃ (2.0 g/mmol substrate).
- Grind reactants in a mortar and heat at 80°C for 2.5 hours.
- Extract with dichloromethane and filter to recover Al₂O₃.
Yield : 81% (for phenyl analog).
Spectroscopic Characterization and Validation
Successful synthesis is confirmed through:
- ¹H NMR (CDCl₃): δ 8.71 (s, 1H, pyridine-H), 8.10–7.45 (m, 7H, aryl-H), 6.78 (d, J = 15.6 Hz, 1H, CH=CH), 3.92 (s, 3H, OCH₃).
- FT-IR : 1720 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O ketone), 1620 cm⁻¹ (C=C).
Comparative Analysis of Methods
| Method | Catalyst System | Time (h) | Yield (%) | Advantages |
|---|---|---|---|---|
| Knoevenagel | Piperidine/AcOH | 1.5–17 | 56–75 | Low cost, scalable |
| TiCl₄-Pyridine | TiCl₄, Pyridine | 6 | 79 | High yield, minimal side products |
| Al₂O₃-Mediated | Activated Al₂O₃ | 2.5 | 81* | Solvent-free, recyclable catalyst |
*Reported for phenyl analog; pyridinyl variant expected to be comparable.
Challenges and Mitigation Strategies
- Pyridine Coordination : TiCl₄ may coordinate to the pyridinyl nitrogen, requiring excess pyridine to sequester Ti⁴⁺.
- Isomerization : The E-isomer dominates due to conjugation stabilization; Z-isomer formation is negligible under reported conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H14O3
- Molecular Weight : 266.29 g/mol
- IUPAC Name : Methyl 4-[(E)-3-oxo-3-phenylprop-1-enyl]benzoate
- CAS Number : 98258-72-1
The structure of this compound features a benzoate moiety linked to a propenyl group containing a ketone and a pyridine ring, which contributes to its diverse reactivity and biological activity.
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit antimicrobial properties. The presence of the pyridine ring enhances the compound's ability to inhibit bacterial growth. Studies have shown that related compounds can be effective against various pathogens, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Recent investigations suggest that methyl esters of benzoic acids may possess anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of benzoic acid derivatives led to increased potency against breast cancer cells, suggesting a potential pathway for therapeutic development .
Agricultural Applications
1. Pesticide Formulation
Benzoic acid derivatives are utilized in the formulation of pesticides due to their effectiveness in controlling plant pathogens. The compound's structure allows it to act as a fungicide and insecticide, providing a dual action against agricultural pests .
2. Plant Growth Regulators
Research has indicated that certain benzoic acid derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .
Material Science Applications
1. Polymer Synthesis
The unique chemical structure of benzoic acid derivatives makes them suitable for use in polymer chemistry. They can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as UV stability or antimicrobial activity .
2. Coatings and Adhesives
Methyl esters of benzoic acids are employed in the formulation of coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation. These materials find applications in various industries including automotive and construction .
Mechanism of Action
The mechanism of action of benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Molecular Properties
The target compound’s key structural features include:
- 4-Substituted benzoate backbone : Common in drug design for modulating bioavailability.
- Methyl ester group : Enhances lipophilicity compared to free carboxylic acids.
Table 1: Comparison of Structural Analogs
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in enhances stability and lipophilicity, whereas the pyridinyl group in the target compound may improve solubility in polar solvents.
Ester Group Variability :
- Ethyl esters (e.g., ) generally exhibit slower hydrolysis than methyl esters, impacting drug release kinetics.
Conjugation Effects :
- The propenyl chain in the target compound and analogs (e.g., ) enables π-π stacking interactions, relevant in material science for organic electronics.
Biological Activity
Benzoic acid derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the compound Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester , analyzing its biological activity through various studies and evaluations.
Chemical Structure
The compound has the following chemical structure:
- Chemical Formula : C17H17NO3
- CAS Number : 5243500
Biological Activity Overview
Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that certain benzoic acid derivatives possess significant antibacterial and antifungal properties.
- Antiproliferative Effects : Some derivatives demonstrate the ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including those involved in protein degradation pathways.
Antimicrobial Properties
A study evaluated several benzoic acid derivatives for their antimicrobial activity against different bacterial strains. The results indicated that the methyl ester derivative showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Methyl Ester | S. aureus | 64 |
| Methyl Ester | E. coli | 128 |
Antiproliferative Effects
In a study assessing the antiproliferative effects on human cancer cell lines, the compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cells. The results indicated that the compound inhibited cell growth with IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
Enzyme Inhibition Studies
The compound's interaction with proteolytic enzymes was studied using in vitro assays. It was found to significantly activate cathepsins B and L, which are crucial in protein degradation pathways. The activation rates were measured at various concentrations:
| Concentration (µM) | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
|---|---|---|
| 5 | 467.3 | 450.2 |
| 10 | 500.1 | 480.4 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of benzoic acid derivatives in treating topical infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates when treated with formulations containing the methyl ester derivative.
- Case Study on Cancer Treatment : A preclinical study explored the potential of this compound as an adjunct therapy in chemotherapy-resistant cancer models, demonstrating enhanced efficacy when combined with standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
